8-(4-Chloro-benzylsulfanyl)-7-((Z)-3-chloro-but-2-enyl)-3-methyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-[(4-chlorobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-chlorobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 3-chloro-2-butenyl bromide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-[(4-chlorobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl and chlorobutenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
8-[(4-chlorobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(4-chlorobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorobenzyl)-8-{[(2Z)-3-chloro-2-butenyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-[(4-chlorobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H16Cl2N4O2S |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H16Cl2N4O2S/c1-10(18)7-8-23-13-14(22(2)16(25)21-15(13)24)20-17(23)26-9-11-3-5-12(19)6-4-11/h3-7H,8-9H2,1-2H3,(H,21,24,25)/b10-7- |
InChI Key |
QDGMILPFMPOSQM-YFHOEESVSA-N |
Isomeric SMILES |
C/C(=C/CN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C)/Cl |
Canonical SMILES |
CC(=CCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C)Cl |
Origin of Product |
United States |
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